Cas no 492-27-3 (Kynurenic acid)

Kynurenic acid (KYNA) is a naturally occurring tryptophan metabolite with notable biological activity, primarily as an antagonist of excitatory amino acid receptors, including NMDA and α7-nicotinic acetylcholine receptors. Its role in modulating neuroprotective and anti-inflammatory pathways has made it a subject of interest in neurological and psychiatric research. KYNA exhibits antioxidant properties and is implicated in regulating glutamatergic neurotransmission, which may contribute to its potential therapeutic applications. The compound is characterized by its stability and solubility in aqueous solutions, facilitating its use in experimental studies. Its dual action on both glutamate and nicotinic receptors underscores its relevance in studying neurodegenerative and cognitive disorders.
Kynurenic acid structure
Kynurenic acid structure
商品名:Kynurenic acid
CAS番号:492-27-3
MF:C10H7NO3
メガワット:189.1675
MDL:MFCD00006753
CID:37751
PubChem ID:24277986

Kynurenic acid 化学的及び物理的性質

名前と識別子

    • 4-Hydroxy-2-quinolincarboxylic acid
    • Kynurenic acid
    • Kynurenic Acid Hydrate
    • Kynurenic Acid​
    • 2-Quinolinecarboxylic acid, 4-hydroxy-
    • 4-HYDROXQUINOLINE-2-CARBOXYLIC ACID
    • 4-Hydroxyquinaldic Acid
    • 4-Hydroxyquinoline-2-carboxylic acid, hydrate
    • 4-Hydroxyquinaldic Acid Hydrate
    • 4-Hydroxyquinoline-2-carboxylic Acid Hydrate
    • 4-Hydroxyquinoline-2-carboxylic acid
    • Kynurenate
    • Quinurenic acid
    • Transtorine
    • 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
    • Kynuronic acid
    • Kinurenic acid
    • 1,4-Dihydro-4-oxoquinoline-2-carboxylic acid
    • 4-Hydroxyquinaldinic acid
    • 4-Hydroxy-2-quinolinecarboxylic acid
    • Quinaldic acid, 4-hydroxy-
    • 4-oxo-1H-quinoline-2-carboxylic acid
    • KYNA
    • C
    • HMS3411C03
    • HB0362
    • Spectrum4_000814
    • bmse000410
    • MFCD00006753
    • CHEBI:18344
    • Tocris-0223
    • SY152524
    • CS-0168103
    • SMR000112310
    • PDSP2_000131
    • 4-hydroxyquinolinium-2-carboxylate
    • KYNURENIC ACID [MI]
    • AE-641/00585057
    • NINDS_000309
    • HMS3266C13
    • KBio2_004164
    • NCGC00015581-08
    • H030S2S85J
    • HCZHHEIFKROPDY-UHFFFAOYSA-
    • HMS1921C20
    • HY-100806
    • FT-0683827
    • AKOS000277721
    • K-8900
    • NCGC00015581-06
    • HMS2269G22
    • NSC-58973
    • Spectrum2_001342
    • AKOS000118368
    • NSC_5280455
    • 4-hydroxyquinoline-2-carboxylate
    • CAS_492-27-3
    • MLS002172436
    • NCGC00024505-07
    • HMS500P11
    • Z94602408
    • HMS1736A10
    • KBioGR_001327
    • DB11937
    • Oprea1_032085
    • Q642217
    • NCGC00015581-01
    • KBio2_006732
    • BSPBio_002980
    • Lopac0_000716
    • NCGC00024505-03
    • SCHEMBL22979
    • kynurenic-acid
    • H0303
    • CS-W020664
    • NCGC00015581-05
    • NCGC00024505-05
    • BB 0262293
    • DivK1c_000309
    • 13593-94-7
    • 1,4-DIHYDRO-4-OXOQUINOLINE-2-CARBOXYLICACID
    • NCGC00015581-14
    • GTPL2918
    • Tox21_500716
    • KBio2_001596
    • s4719
    • C01717
    • SR-01000075455-1
    • SPECTRUM1500688
    • NCGC00015581-07
    • SB67494
    • SDCCGSBI-0050694.P003
    • EINECS 207-751-5
    • BDBM81975
    • Spectrum_001116
    • UNII-H030S2S85J
    • HMS3262O13
    • NCGC00024505-01
    • CCG-39280
    • 2-Carboxy-4-hydroxyquinoline
    • Lopac-K-3375
    • NCGC00024505-06
    • KBio3_002200
    • EN300-13998
    • KBio1_000309
    • Biomol-NT_000229
    • NSC 58973
    • BPBio1_001350
    • 4-Hydroxy-quinoline-2-carboxylic acid
    • KYA
    • MFCD03197717
    • NCGC00024505-04
    • 4-Hydroxyquinaldate
    • IDI1_000309
    • BDBM50233945
    • SR-01000075455
    • 4-Hydroxy-2-chinolincarbonsaeure
    • K 3375
    • DTXSID8075417
    • NCGC00015581-03
    • LP00716
    • 4-Hydroxyquinaldinate
    • Kynurensaeure
    • NCGC00015581-04
    • HMS3675C03
    • HMS3885D20
    • NCGC00024505-02
    • NCGC00015581-09
    • NCGC00015581-02
    • 4-Hydroxyquinoline-2-carboxylicacid
    • CCRIS 4428
    • J-006786
    • 4-hydroxy-Quinaldate
    • GS-3763
    • FT-0670692
    • HY-W110662
    • 4-hydroxy-Quinaldic acid
    • NS00014859
    • SB67643
    • Spectrum5_001318
    • 6F535706-B297-4930-A3FC-7A2823830118
    • S12153
    • 492-27-3
    • 4-oxo-1,4-dihydroquinoline-2-carboxylicacid
    • 4-Oxo-1,4-dihydro-quinoline-2-carboxylic acid
    • NCGC00261401-01
    • PDSP1_000132
    • SR-01000075455-3
    • A847277
    • BK166244
    • Spectrum3_001390
    • SPBio_001523
    • AMY18102
    • NSC58973
    • Kynurenic acid, >=98%
    • SMP1_000172
    • CHEMBL299155
    • InChI=1/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
    • KBioSS_001596
    • EU-0100716
    • MLSMR
    • DB-081634
    • DB-008408
    • STL294769
    • STL301826
    • ALBB-014130
    • BBL027606
    • BRD-K85872723-001-15-9
    • MDL: MFCD00006753
    • インチ: 1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
    • InChIKey: HCZHHEIFKROPDY-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])=C(C(=O)O[H])N([H])C2=C([H])C([H])=C([H])C([H])=C21

計算された属性

  • せいみつぶんしりょう: 189.04300
  • どういたいしつりょう: 189.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 66.4
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: White cryst.
  • 密度みつど: 1.3175 (rough estimate)
  • ゆうかいてん: 275 °C (dec.) (lit.)
  • ふってん: 358.4°C at 760 mmHg
  • 屈折率: 1.5400 (estimate)
  • PSA: 70.42000
  • LogP: 1.63860
  • ようかいせい: 未確定
  • マーカー: 5327

Kynurenic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • RTECS番号:UZ9300000
  • 危険物標識: Xi
  • セキュリティ用語:S26;S36
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Kynurenic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D512100-1g
Kynurenic acid
492-27-3 97%
1g
$120 2024-05-23
ChemScence
CS-W020664-500mg
Kynurenic acid
492-27-3 99.03%
500mg
$77.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13308-1g
Kynurenic acid
492-27-3 98%
1g
¥693.00 2023-09-09
TRC
K660500-10mg
Kynurenic Acid
492-27-3
10mg
$ 58.00 2023-09-07
Ambeed
A141971-25mg
4-Hydroxyquinoline-2-carboxylic Acid
492-27-3 97%
25mg
$8.0 2025-02-20
Ambeed
A141971-100mg
4-Hydroxyquinoline-2-carboxylic Acid
492-27-3 97%
100mg
$14.0 2025-02-20
eNovation Chemicals LLC
Y1291403-5g
KYNURENIC ACID
492-27-3 97%
5g
$150 2024-06-06
DC Chemicals
DC9889-250 mg
Kynurenic acid
492-27-3 >98%
250mg
$360.0 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD12641-100mg
4-Hydroxyquinoline-2-carboxylic Acid
492-27-3 97%
100mg
¥75.0 2024-04-18
ChemScence
CS-W020664-10g
Kynurenic acid
492-27-3 99.03%
10g
$540.0 2021-09-02

Kynurenic acid 関連文献

Kynurenic acidに関する追加情報

Kynurenic acid (CAS No. 492-27-3): A Comprehensive Overview of Its Biochemical Significance and Recent Research Developments

Kynurenic acid, chemically designated as 2-amino-3-cyanopyridine, is a naturally occurring heterocyclic compound with the molecular formula C₆H₄N₂O and a molecular weight of 128.11 g/mol. Its CAS number, 492-27-3, uniquely identifies it in the chemical literature and databases. This compound has garnered significant attention in the field of biochemical research due to its multifaceted roles in physiological and pathological processes. This article provides an in-depth exploration of kynurenic acid, its pharmacological properties, and the latest advancements in its study.

The biosynthesis of kynurenic acid is a critical step in the kynurenine pathway, which is a major metabolic route for tryptophan degradation. This pathway is involved in various biological processes, including neurotransmission, immune responses, and inflammation. Kynurenic acid itself acts as an important neurotransmitter receptor antagonist, particularly at the strychnine-sensitive glycine site on the NMDA (N-methyl-D-aspartate) receptor. This property makes it a subject of intense interest in neuropharmacology and potential therapeutic applications.

Recent studies have highlighted the therapeutic potential of kynurenic acid in neurological disorders. For instance, research has demonstrated its role in modulating excitatory neurotransmission, which is relevant to conditions such as epilepsy and stroke. The ability of kynurenic acid to block NMDA receptors may help mitigate excessive neuronal activity, thereby offering a neuroprotective effect. Preclinical trials have shown promising results in animal models, suggesting that derivatives of kynurenic acid could be developed into novel treatments for these conditions.

Beyond its neurological effects, kynurenic acid has also been implicated in immune regulation. It has been observed to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating autoimmune diseases and chronic inflammation disorders. Additionally, emerging evidence suggests that kynurenic acid may play a role in cancer biology by influencing tumor microenvironment dynamics and modulating immune cell function.

The pharmacokinetics of kynuretic acid have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. It is primarily metabolized in the liver through cytochrome P450 enzymes, with glucuronidation being a major pathway. These metabolic processes determine the compound's bioavailability and duration of action, which are crucial factors for its therapeutic efficacy. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled researchers to accurately quantify kynurenic acid in biological samples, facilitating further investigation into its pharmacodynamics.

One of the most intriguing aspects of kynurenic acid research is its interaction with various biomarkers associated with metabolic syndrome and cardiovascular diseases. Studies have indicated that altered levels of kynuretic acid may be linked to increased oxidative stress and endothelial dysfunction. By modulating these pathways, kynurenic acid could potentially serve as a biomarker or even a therapeutic agent in managing these conditions. Further clinical trials are warranted to elucidate these relationships fully.

The synthesis of derivatives of kynurenic acid has been an area of active investigation due to its structural versatility. Chemists have developed novel synthetic routes to produce analogs with enhanced pharmacological properties. These derivatives exhibit improved solubility, stability, and target specificity compared to the parent compound. Such advancements hold promise for developing more effective drugs targeting neurological and inflammatory disorders without the side effects associated with unmodified compounds.

The role of dietary factors in influencing kynuretic acid levels has also been explored. Certain dietary components can either upregulate or downregulate key enzymes involved in the kynurenine pathway, thereby affecting the production of kynuretic acid. This knowledge could be leveraged to develop dietary interventions aimed at modulating this pathway for therapeutic benefits. For instance, diets rich in specific amino acids or antioxidants might enhance the protective effects of kynuretic acid, offering a non-pharmacological approach to managing various health conditions.

Technological advancements in omics technologies have provided new insights into the complex interactions involving kynuretic acid. Genomic studies have identified genetic polymorphisms that influence enzyme activity in the kynurenine pathway, while proteomic analyses have revealed protein-protein interactions mediating the effects of kynuretic acid on cellular signaling pathways. These findings are crucial for understanding individual variability in response to this compound and for designing personalized medicine strategies.

The future direction of research on kynuretic acid is likely to focus on translational studies aimed at translating preclinical findings into clinical applications. Large-scale clinical trials are needed to validate the therapeutic potential of this compound and its derivatives across diverse patient populations. Additionally, investigating combination therapies involving kynuretic acid with other drugs could unlock synergistic effects that enhance treatment outcomes.

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